molecular formula C8H12N4O B1480872 (1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol CAS No. 2090278-91-2

(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

Cat. No.: B1480872
CAS No.: 2090278-91-2
M. Wt: 180.21 g/mol
InChI Key: UDLJUZWJRSMJEE-UHFFFAOYSA-N
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Description

(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable nucleophile, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of a nickel catalyst and mild temperatures to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole and pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the imidazole or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation , reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the heterocyclic rings.

Mechanism of Action

The mechanism of action of (1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is unique due to its combined imidazole and pyrazole rings, which provide a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Properties

IUPAC Name

[1-(2-aminoethyl)imidazo[1,2-b]pyrazol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-1-2-11-3-4-12-8(11)5-7(6-13)10-12/h3-5,13H,1-2,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLJUZWJRSMJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)CO)N1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 2
(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 3
(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 4
(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 5
(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 6
(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

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